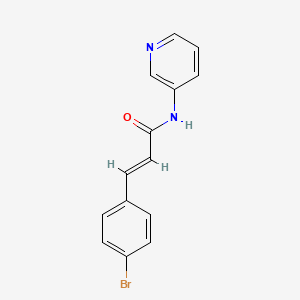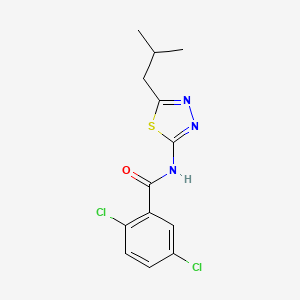![molecular formula C24H19ClN2O B5788372 N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide](/img/structure/B5788372.png)
N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide, also known as CID 3080662, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways and molecular targets. It has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer. It also inhibits the activity of Akt, a protein kinase involved in cell survival and proliferation. Moreover, it has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. It also inhibits the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurons, it protects against oxidative stress and inflammation-induced neuronal damage. It also enhances synaptic plasticity and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide in lab experiments is its high purity and stability. It can be synthesized using various methods, and its purity can be optimized to obtain high yields. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide. One of the directions is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail, particularly its modulation of signaling pathways and molecular targets. Moreover, future studies could focus on optimizing the synthesis method and improving the bioavailability and pharmacokinetics of this compound.
Métodos De Síntesis
Several methods have been developed for the synthesis of N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide. One of the most commonly used methods is the reaction of 5-chloroindole-2-carboxaldehyde with 2,3-diphenylacryloyl chloride in the presence of a base. Another method involves the reaction of 5-chloroindole-2-carboxaldehyde with 2,3-diphenylacrylamide in the presence of a base and a coupling agent. These methods have been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit antitumor activity, anti-inflammatory activity, and neuroprotective effects. In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection research, this compound has been shown to protect against oxidative stress and inflammation-induced neuronal damage. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
(Z)-N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O/c25-20-11-12-23-19(14-20)15-21(27-23)16-26-24(28)22(18-9-5-2-6-10-18)13-17-7-3-1-4-8-17/h1-15,27H,16H2,(H,26,28)/b22-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTYJXASHONKTH-XKZIYDEJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3=CC4=C(N3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)NCC3=CC4=C(N3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl {[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5788298.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5788326.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine](/img/structure/B5788332.png)
![[3-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5788346.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]azepane](/img/structure/B5788360.png)

![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5788379.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-biphenylcarboxamide](/img/structure/B5788387.png)

